Dibromobis((4-chlorophenyl)sulfonyl)methane
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Overview
Description
Dibromobis((4-chlorophenyl)sulfonyl)methane is an organosulfur compound characterized by the presence of bromine and chlorine atoms attached to a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibromobis((4-chlorophenyl)sulfonyl)methane typically involves the reaction of 4-chlorobenzenesulfonyl chloride with bromine in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:
4-chlorobenzenesulfonyl chloride+Bromine→this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Dibromobis((4-chlorophenyl)sulfonyl)methane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of sulfoxide derivatives.
Substitution: The bromine atoms in the compound can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfoxide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Dibromobis((4-chlorophenyl)sulfonyl)methane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dibromobis((4-chlorophenyl)sulfonyl)methane involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- Dichlorobis((4-chlorophenyl)sulfonyl)methane
- Dibromobis((4-methylphenyl)sulfonyl)methane
- Dibromobis((4-fluorophenyl)sulfonyl)methane
Uniqueness
Dibromobis((4-chlorophenyl)sulfonyl)methane is unique due to the presence of both bromine and chlorine atoms, which impart distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-chloro-4-[dibromo-(4-chlorophenyl)sulfonylmethyl]sulfonylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Br2Cl2O4S2/c14-13(15,22(18,19)11-5-1-9(16)2-6-11)23(20,21)12-7-3-10(17)4-8-12/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMBZZLCNUYBFIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C(S(=O)(=O)C2=CC=C(C=C2)Cl)(Br)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Br2Cl2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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